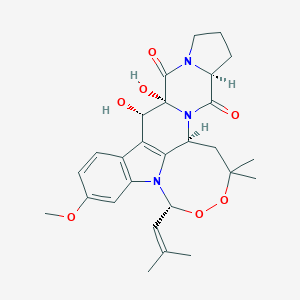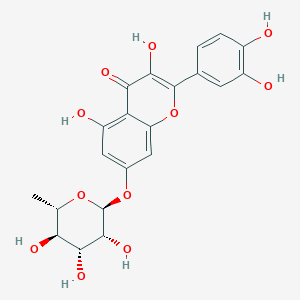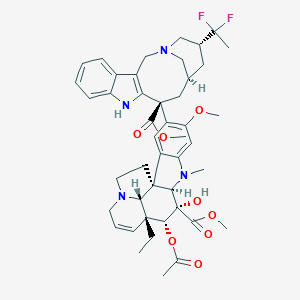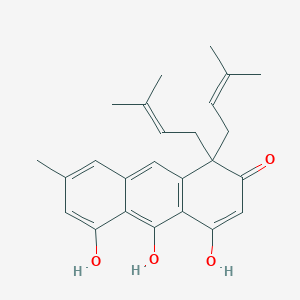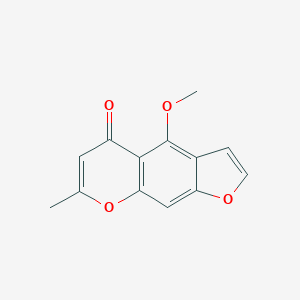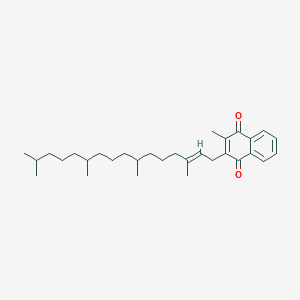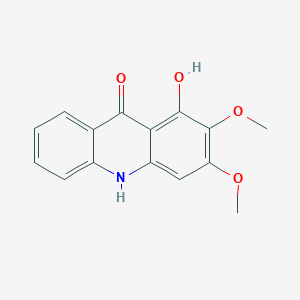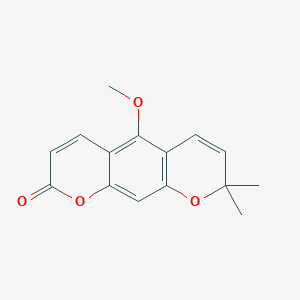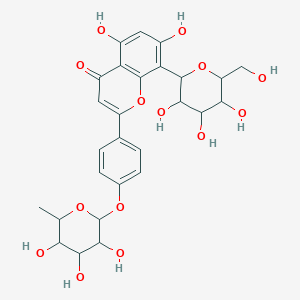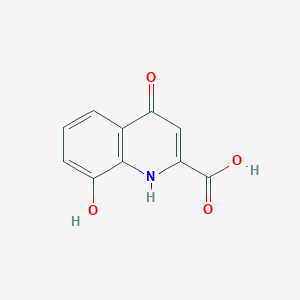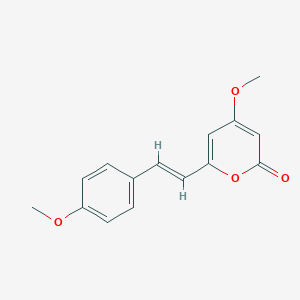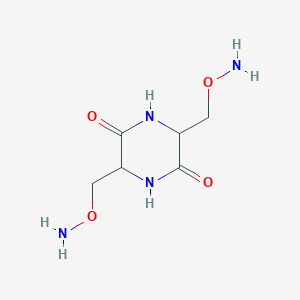
D-Cycloserin-Diketopiperazin
Übersicht
Beschreibung
Cycloserine diketopiperazine is a cyclic dipeptide compound derived from cycloserine, an antibiotic substance produced by Streptomyces garyphalus. This compound is known for its broad-spectrum antibiotic properties and its ability to interfere with bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan formation .
Wissenschaftliche Forschungsanwendungen
Cycloserine diketopiperazine has a wide range of scientific research applications, including:
Biology: Investigated for its role in enzyme inhibition and its potential as a therapeutic agent.
Medicine: Explored for its antibiotic properties and its potential use in treating bacterial infections.
Industry: Utilized in the development of new materials, such as self-assembling gels and nanomaterials.
Wirkmechanismus
Target of Action
Cycloserine diketopiperazine primarily targets two crucial enzymes involved in bacterial cell wall synthesis: L-alanine racemase and D-alanine:D-alanine ligase . These enzymes play a critical role in the formation of peptidoglycans, which are essential components of the bacterial cell wall .
Mode of Action
Cycloserine diketopiperazine acts as a competitive inhibitor of L-alanine racemase and D-alanine:D-alanine ligase . By inhibiting these enzymes, it interferes with an early step in bacterial cell wall synthesis in the cytoplasm . This interference impairs the formation of peptidoglycans, which are necessary for bacterial cell wall synthesis .
Biochemical Pathways
The inhibition of L-alanine racemase and D-alanine:D-alanine ligase disrupts the cytosolic stages of peptidoglycan synthesis . This disruption affects the integrity of the bacterial cell wall, leading to downstream effects such as bacterial cell death .
Pharmacokinetics
Cycloserine, a related compound, is known to have a bioavailability of approximately 70% to 90% . It is metabolized in the liver and excreted by the kidneys . The elimination half-life is about 10 hours in individuals with normal kidney function .
Result of Action
The primary result of cycloserine diketopiperazine’s action is the weakening of the bacterial cell wall, leading to the death of the bacteria . Additionally, D-cycloserine is an excitatory amino acid and partial agonist at the glycine binding site of the NMDA receptor in the central nervous system (CNS); binding to the central NMDA receptor may result in amelioration of neuropathic pain .
Action Environment
The action of cycloserine diketopiperazine can be influenced by various environmental factors. For example, the production of diketopiperazines, a class of compounds to which cycloserine diketopiperazine belongs, has been found to be stable in a wide temperature range and maintains a higher yield in neutral and weakly alkaline environments . .
Biochemische Analyse
Biochemical Properties
Cycloserine diketopiperazine plays a significant role in biochemical reactions. It interacts with enzymes such as L-alanine racemase and D-alanine:D-alanine ligase, competitively inhibiting them . These interactions are crucial as they impair peptidoglycan formation, which is necessary for bacterial cell wall synthesis .
Cellular Effects
Cycloserine diketopiperazine has profound effects on various types of cells and cellular processes. It interferes with bacterial cell wall synthesis by inhibiting peptide bond formation . This influence on cell function impacts cell signaling pathways and cellular metabolism, leading to the disruption of bacterial growth .
Molecular Mechanism
The mechanism of action of Cycloserine diketopiperazine involves its binding interactions with biomolecules and changes in gene expression. It forms novel PMP–diketopiperazine derivatives following incubation with both D and L cycloserine . This unique mechanism suggests a diverse chemistry of cycloserine inhibition .
Dosage Effects in Animal Models
The effects of Cycloserine diketopiperazine vary with different dosages in animal models. For instance, chronic low dose (58 mg/kg/d) D-serine treatment had no effect on the animals’ performances in the operant conditioning paradigm or the Morris water maze test .
Metabolic Pathways
Cycloserine diketopiperazine is involved in several metabolic pathways. It interacts with enzymes such as cyclodipeptide synthases and cytochrome P450 enzymes, leading to the formation of intriguing secondary metabolites . These interactions could also include effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cycloserine diketopiperazine can be synthesized through various methods. One efficient method involves the cyclization of linear dipeptides into 2,5-diketopiperazines. This process can be facilitated by employing mild reaction conditions to achieve high purity and stability . Another method involves the use of cyclodipeptide synthases, which catalyze the formation of diketopiperazines from amino acid precursors .
Industrial Production Methods: Industrial production of cycloserine diketopiperazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection-deprotection strategies and purification techniques to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Cycloserine diketopiperazine undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are commonly used to catalyze oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or electrophilic reagents like alkyl halides are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted diketopiperazines .
Vergleich Mit ähnlichen Verbindungen
2,5-Dioxopiperazines: These are the simplest cyclic peptides and share a similar structure with cycloserine diketopiperazine.
Cyclodipeptides: These compounds also contain a diketopiperazine ring and exhibit similar biological activities.
Uniqueness: Cycloserine diketopiperazine is unique due to its specific inhibition of bacterial cell wall synthesis enzymes, which makes it a potent antibiotic. Its ability to form stable cyclic structures and its resistance to enzymatic hydrolysis further distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
3,6-bis(aminooxymethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBJUCSMJGKICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CON)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923387 | |
| Record name | 3,6-Bis[(aminooxy)methyl]-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-99-5 | |
| Record name | Cycloserine diketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC119130 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Bis[(aminooxy)methyl]-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


